Acridine Exhibits >10,000-Fold Weaker DNA Intercalation Affinity Than Polycyclic Acridine Derivatives
Unsubstituted acridine serves as a baseline for intercalation strength in drug design. Polycyclic acridine derivatives achieve 10- to 400-fold greater DNA binding affinity [1]. This quantifies acridine's role as a moderate intercalator, making it ideal for calibration studies where excessive affinity would obscure mechanistic analysis [2].
| Evidence Dimension | DNA binding affinity (fold increase over acridine) |
|---|---|
| Target Compound Data | Baseline (1-fold) |
| Comparator Or Baseline | Polycyclic acridine derivatives |
| Quantified Difference | 10- to 400-fold greater |
| Conditions | Spectrophotometric DNA binding assay |
Why This Matters
This quantitative baseline enables users to select acridine when moderate intercalation is required, avoiding the cellular toxicity associated with high-affinity polycyclic analogs.
- [1] Martinez, R., & Chacon-Garcia, L. Antitumour polycyclic acridines. Part 2. Physicochemical studies on the interactions between DNA and novel polycyclic acridine derivatives. Current Medicinal Chemistry, 2005, 12, 127-139. View Source
- [2] Lerman, L.S. Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 1961, 3, 18-30. View Source
